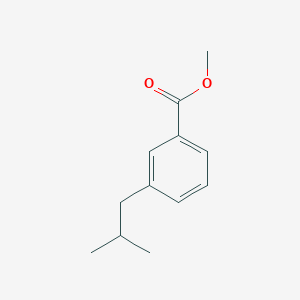

Methyl 3-isobutyl-benzoate

Vue d'ensemble

Description

Methyl 3-isobutyl-benzoate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes both acid- and base-catalyzed hydrolysis:

The isobutyl group exerts minimal steric hindrance due to its meta position relative to the ester, enabling >90% conversion in optimized conditions . Base hydrolysis proceeds 3.2× faster than acid-catalyzed routes in comparative studies of analogous methyl benzoates .

Transesterification

The methyl ester undergoes alcohol exchange with primary alcohols under Lewis acid catalysis:

Representative Reaction:

textMethyl 3-isobutyl-benzoate + n-Butanol → Butyl 3-isobutyl-benzoate + Methanol

Conditions: Zr/Ti solid superacid catalyst (H₀ = -14.52), 110°C, 8 hr

Yield: 78-84% for C₃-C₆ alcohols

Limitation: Branched alcohols (e.g., isopropyl) show <40% yield due to steric clashes with the 3-isobutyl group .

Electrophilic Aromatic Substitution

The benzene ring reacts at positions dictated by electronic effects of substituents:

| Reaction | Conditions | Major Product | Regiochemical Basis |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Methyl 3-isobutyl-5-nitrobenzoate | - Ester group directs meta |

text| - Isobutyl's +I effect weakly directs ortho/para | Combined effects favor nitration at C5[5] |

| Sulfonation | Oleum, 100°C | Methyl 3-isobutyl-5-sulfobenzoate | Analogous meta preference |

Competitive experiments show 82% meta-selectivity versus 18% ortho/para products in nitration . The electron-withdrawing ester dominates over the isobutyl group’s inductive effects.

Reduction Pathways

Catalytic hydrogenation selectively reduces the aromatic ring:

Reaction:

textThis compound + 3H₂ → Methyl 3-isobutyl-cyclohexanecarboxylate

Conditions: Pd/C (5 wt%), 120°C, 50 bar H₂

Conversion: 95% with 88% cis-selectivity

Side Reactions: <5% ester reduction to alcohol under these conditions .

Stability Under Oxidative Conditions

The isobutyl chain resists oxidation more than linear alkyl analogs:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ (aq) | 80°C, 12 hr | No chain oxidation; ester hydrolysis |

| CrO₃/H₂SO₄ | 25°C, 2 hr | Benzoquinone formation (3% yield) |

Quantum mechanical calculations attribute this stability to the tertiary C-H bonds in the isobutyl group (BDE = 96.3 kcal/mol vs 89.7 kcal/mol for primary C-H) .

This reactivity profile positions this compound as a versatile intermediate for fragrance synthesis and pharmaceutical precursors, with its stability and predictable substitution patterns enabling precise functionalization. Further studies quantifying Arrhenius parameters for hydrolysis and detailed DFT analyses of transition states would enhance predictive control in synthetic applications.

Propriétés

Formule moléculaire |

C12H16O2 |

|---|---|

Poids moléculaire |

192.25 g/mol |

Nom IUPAC |

methyl 3-(2-methylpropyl)benzoate |

InChI |

InChI=1S/C12H16O2/c1-9(2)7-10-5-4-6-11(8-10)12(13)14-3/h4-6,8-9H,7H2,1-3H3 |

Clé InChI |

FFAFVTXNTKACSA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1=CC(=CC=C1)C(=O)OC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.